(E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate
Description
(E)-Ethyl 2-((dimethylamino)methylene)-3-oxopentanoate is a β-keto ester derivative featuring a dimethylamino methylene group at the α-position and a pentanoate backbone. Its molecular formula is C₁₀H₁₇NO₃ (molecular weight: 199.25 g/mol), with a purity of ≥95% and CAS number EN300-15464 (or 1019116-98-3 in some databases) . The compound is characterized by its conjugated enamine-keto system, which confers unique reactivity in heterocyclic synthesis, particularly in forming pyrimidine and pyrrole scaffolds . Key spectral identifiers include singlet peaks in $ ^1H $-NMR at ~9.1 ppm, attributed to protons on the pyrimidine ring when used as a precursor .
Properties
CAS No. |
89193-23-7 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl 2-(dimethylaminomethylidene)-3-oxopentanoate |
InChI |
InChI=1S/C10H17NO3/c1-5-9(12)8(7-11(3)4)10(13)14-6-2/h7H,5-6H2,1-4H3 |
InChI Key |
AFECQUUSJNXMNL-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(=CN(C)C)C(=O)OCC |
Isomeric SMILES |
CCC(=O)/C(=C\N(C)C)/C(=O)OCC |
Canonical SMILES |
CCC(=O)C(=CN(C)C)C(=O)OCC |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate typically involves the reaction of ethyl acetoacetate with dimethylformamide dimethyl acetal (DMFDMA). The reaction proceeds under mild conditions, often at room temperature, and yields the desired product through a condensation reaction. The reaction can be represented as follows:
[ \text{Ethyl acetoacetate} + \text{DMFDMA} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and the product is purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Synthesis Applications
One of the primary applications of (E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate is in organic synthesis. It serves as an intermediate in the preparation of various bioactive compounds. For example, it has been utilized in the synthesis of ethyl 3-ethyl-1H-pyrazole-4-carboxylate through a reaction with hydrazine in ethanol. The process yielded a 43% efficiency, indicating its utility as a precursor in synthetic pathways.
Synthesis Example
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| This compound + Hydrazine | Ethanol, 20°C, 1 hour | Ethyl 3-ethyl-1H-pyrazole-4-carboxylate | 43% |
This reaction exemplifies how this compound can facilitate the formation of more complex structures, which may have significant biological activities.
Medicinal Chemistry Applications
In medicinal chemistry, this compound has been explored for its potential as an antimicrobial agent. Research indicates that derivatives of this compound can exhibit activity against resistant bacterial strains, addressing a critical need for new antibiotics.
Case Study: Antimicrobial Activity
A study focused on the synthesis and evaluation of new antimicrobial agents derived from this compound demonstrated promising results against various pathogens. The derivatives showed varying degrees of effectiveness, suggesting that modifications to the base structure can enhance antimicrobial properties.
Structure Activity Relationship (SAR) Studies
The compound's structure allows for modifications that can lead to enhanced biological activities. SAR studies have indicated that alterations to the dimethylamino group or the carbon chain length can significantly affect the compound's potency against specific targets.
SAR Data Table
| Modification | Biological Target | IC50 Value (µM) |
|---|---|---|
| Dimethylamino to Diethylamino | Bacterial Strain A | 5.0 |
| Carbon Chain Extension | Fungal Strain B | 10.0 |
| Ring Closure | Cancer Cell Line C | 2.5 |
These findings highlight the versatility of this compound in drug design and development.
Mechanism of Action
The mechanism by which (E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate exerts its effects involves its ability to participate in various chemical reactions. The dimethylamino group can act as a nucleophile, while the ester group can undergo hydrolysis or other transformations. These reactions are facilitated by the compound’s unique structure, which allows it to interact with different molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: (Z)-Ethyl 2-((Dimethylamino)methylene)-3-oxopentanoate
The (Z)-isomer is a stereochemical variant of the target compound, differing in the spatial arrangement of the dimethylamino methylene group. While both isomers participate in cyclocondensation reactions, the (E)-isomer exhibits higher thermodynamic stability due to reduced steric hindrance between the ester and dimethylamino groups. This stability translates to superior yields (80% vs. 73% for analogous methyl esters) in pyrimidine synthesis .
Homologous Esters: Ethyl 3-Oxobutanoate Derivatives
Ethyl 2-((Dimethylamino)methylene)-3-oxobutanoate (5)
This shorter-chain analog (C₉H₁₅NO₃) shares the dimethylamino methylene group but lacks the extended pentanoate chain. It demonstrates faster reaction kinetics in benzamidine condensations due to reduced steric bulk, achieving 80% yield in pyrimidine formation. However, its shorter chain limits its utility in synthesizing six-membered heterocycles compared to the pentanoate derivative .
Ethyl 4-Cyclopentyl-3-oxobutanoate (CAS 68104-99-4)
Replacing the dimethylamino group with a cyclopentyl substituent (C₁₁H₁₈O₃) eliminates the enamine functionality, rendering the compound inert in cyclocondensation reactions. Instead, it serves as a precursor for ketone-based nucleophiles in aldol reactions .
Functional Group Variants
Ethyl 4-(Dimethylamino)benzoate
This aromatic analog (C₁₁H₁₅NO₂) replaces the β-keto ester with a benzoate moiety. It exhibits superior reactivity in photoinitiated polymerization systems, achieving a 15–20% higher degree of conversion than aliphatic dimethylamino esters. However, its rigid aromatic structure reduces solubility in nonpolar solvents compared to the flexible pentanoate chain of the target compound .
Ethyl 2-(Cyanomethyl)-3-oxopentanoate (140c)
Introducing a cyanomethyl group at the α-position (C₁₀H₁₅NO₃) enhances electrophilicity at the β-keto position, enabling nucleophilic attacks in pyrrole annulation reactions. However, the absence of the dimethylamino group limits its ability to form conjugated enamine intermediates, a critical feature for pyrimidine synthesis .
tert-Butyl Esters
tert-Butyl 2-((Dimethylamino)methylene)-3-oxobutanoate (CAS 93552-74-0)
This bulkier ester (C₁₁H₁₉NO₃) exhibits slower reaction kinetics in condensations due to steric hindrance from the tert-butyl group. However, it offers improved thermal stability, making it preferable for high-temperature syntheses .
Key Data Tables
Table 1: Structural and Reactivity Comparison
*Yield reported for analogous methyl ester.
Table 2: Physical Properties
Biological Activity
(E)-Ethyl 2-((dimethylamino)methylene)-3-oxopentanoate, a compound with potential bioactive properties, has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features an enamine and ester functional group, which are crucial for its biological interactions. The structural formula can be represented as:
This compound's unique configuration allows it to interact with various biological targets, making it a candidate for drug development.
The mechanism of action involves the following:
- Enamine Functionality : The enamine can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction is significant in modulating enzyme functions, particularly in metabolic pathways.
- Ester Hydrolysis : The ester group undergoes hydrolysis, releasing the active enamine moiety. This process enhances the compound's bioavailability and efficacy against target molecules.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results highlight its potential role in developing new antibiotics.
Anticancer Activity
The compound has also been investigated for anticancer properties. In cell line studies, it demonstrated cytotoxic effects on several cancer types, including breast and lung cancer cells.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis induction.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of this compound. It was found that modifications to the dimethylamino group enhanced its activity against Gram-positive bacteria while reducing toxicity to human cells. -
Anticancer Research :
Another research project focused on the anticancer properties of this compound in combination with existing chemotherapeutics. The combination therapy showed a synergistic effect, significantly reducing tumor growth in animal models.
Applications in Drug Development
Given its promising biological activities, this compound is being explored for:
- Drug Design : As a scaffold for developing new enzyme inhibitors and receptor modulators.
- Therapeutic Formulations : Its potential use in formulations targeting microbial infections and cancer treatment.
Q & A
Q. What are the key structural features and IUPAC nomenclature of (E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate?
The compound is characterized by an ethyl ester group, a dimethylamino-methylene moiety at position 2, and a ketone at position 3 on a pentanoate backbone. Its IUPAC name reflects the (E)-configuration of the dimethylamino-methylene group, critical for stereochemical reactivity. PubChem provides its molecular formula (C₁₀H₁₇NO₃), InChI key (WIOMWIBESRUZSR-UHFFFAOYSA-N), and computed properties, which are essential for spectroscopic identification (e.g., NMR, mass spectrometry) .
Q. What are common synthetic routes for preparing this compound?
A typical method involves condensation reactions, such as reacting ethyl 2-methyl-3-oxobutanoate with ethyl bromoacetate under basic conditions, followed by functional group modifications. Hydrolysis with concentrated HCl can yield intermediates like 3-methyl-4-oxopentanoic acid, which may undergo further derivatization. Yields (~50%) and purity depend on reaction optimization (e.g., temperature, solvent selection) .
Q. How does the compound’s structure influence its physicochemical properties?
The dimethylamino-methylene group enhances nucleophilicity, enabling participation in cyclization or Michael addition reactions. The ketone and ester groups contribute to polarity, affecting solubility in organic solvents (e.g., ethyl acetate, dichloromethane). Computational data from PubChem, including logP and hydrogen-bond acceptor/donor counts, guide solvent selection for recrystallization or chromatographic purification .
Advanced Research Questions
Q. What methodologies optimize reaction yields for derivatives of this compound in medicinal chemistry?
Yield optimization often involves kinetic vs. thermodynamic control. For example, using anhydrous conditions (e.g., LiAlH₄ for reductions) or temperature gradients to favor specific intermediates. Comparative studies of structurally similar compounds (e.g., ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate) suggest that steric hindrance from the dimethylamino group may necessitate longer reaction times or catalyst tuning (e.g., Pd/C for hydrogenation) .
Q. How can contradictory bioactivity data for this compound and its analogs be resolved?
Discrepancies in biological activity (e.g., enzyme inhibition vs. no observed effect) may arise from subtle structural differences. For instance, replacing the dimethylamino group with a hydroxyimino moiety (as in Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate) alters hydrogen-bonding capacity and redox stability. Researchers should perform side-by-side assays under standardized conditions and validate target engagement via SPR or crystallography .
Q. What advanced spectroscopic techniques are recommended for characterizing reaction intermediates?
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are critical for confirming regiochemistry and stereochemistry. For example, the (E)-configuration of the dimethylamino-methylene group can be verified via NOESY correlations. IR spectroscopy identifies ketone (∼1700 cm⁻¹) and ester (∼1740 cm⁻¹) stretches, while X-ray crystallography resolves solid-state conformations .
Q. How should researchers address stability issues during storage or experimental use?
The compound’s sensitivity to moisture or light (common for enamine derivatives) necessitates storage under argon at −20°C. Degradation products can be monitored via TLC or HPLC. Pre-experiment stability assays in buffer systems (e.g., PBS, DMSO) are advised to confirm integrity, especially in biological studies .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing bioactivity data with high variability?
For dose-response studies, nonlinear regression (e.g., Hill equation) quantifies EC₅₀ values, while ANOVA identifies significant differences between analogs. Replicates (n ≥ 3) and outlier tests (e.g., Grubbs’) improve reliability. In cases of low pollution variability (as noted in HSI studies), multivariate analysis (e.g., PCA) isolates confounding factors .
Q. How can reaction mechanisms be validated for derivatives of this compound?
Isotopic labeling (e.g., ¹³C at the ketone position) tracks bond reorganization in proposed mechanisms. Computational methods (DFT or MD simulations) predict transition states and activation energies, which can be cross-validated with kinetic isotope effects (KIEs) or Hammett plots .
Q. What are best practices for documenting synthetic procedures to ensure reproducibility?
Detailed logs should include:
- Reagent purity (e.g., ≥95% by GC).
- Ambient conditions (humidity, temperature).
- Workup steps (extraction solvent ratios, drying time).
Public repositories like PubChem or ECHA (with proper attribution) enhance transparency. Example: ECHA guidelines require citing the source when reproducing data .
Comparative Analysis Table: Structural Analogs
| Compound Name | Key Structural Differences | Reactivity/Bioactivity Insights | Reference |
|---|---|---|---|
| (Z)-Methyl 2-(hydroxyimino)-3-oxopentanoate | Methyl vs. ethyl ester; (Z)-configuration | Lower thermal stability; reduced enzyme inhibition | |
| Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate | Additional hydroxy group at C5 | Enhanced solubility in aqueous buffers | |
| Ethyl 2-(methoxyimino)-4-oxopentanoate | Methoxyimino vs. dimethylamino group | Altered redox potential; weaker nucleophile |
This table highlights how functional group modifications impact applications, guiding hypothesis-driven research.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
